6-Methylisoquinoline-3-carbonitrile
Description
6-Methylisoquinoline-3-carbonitrile is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at position 6 and a cyano group at position 2.
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-7-13-11(6-12)5-10(9)4-8/h2-5,7H,1H3 |
InChI Key |
ZHOKRJZRDLHSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with cyanogen bromide, followed by cyclization to form the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have significant biological and chemical properties .
Scientific Research Applications
6-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Chloro-6-methylquinoline-3-carbonitrile (CAS: 483287-37-2)
- Structure: Quinoline core (nitrogen at position 1) with chloro (C2) and methyl (C6) substituents, and a cyano group (C3).
- Key Differences: The quinoline scaffold differs from isoquinoline in nitrogen placement, altering electronic distribution. The chloro group increases electronegativity, making this compound more reactive in nucleophilic substitutions compared to 6-methylisoquinoline-3-carbonitrile.
- Applications: Halogenated quinolines are common intermediates in drug synthesis, particularly for antimalarials and kinase inhibitors.
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile (CAS: 919482-00-1)
- Structure: Quinoline with hydroxy (C4), nitro (C6), methyl (C7), and cyano (C3) groups.
- Key Differences: The nitro and hydroxy groups introduce strong electron-withdrawing effects and hydrogen-bonding capacity, reducing lipophilicity compared to this compound. This compound may exhibit higher acidity (pKa ~5–7) due to the phenolic hydroxyl.
- Applications: Nitro-substituted quinolines are explored as antibacterial and antiparasitic agents.
6-Amino-9,10-dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3f)
- Structure: Fused pyrimido-isoquinoline system with amino, dimethoxy, and dimethyl groups.
- Key Differences: The saturated dihydroisoquinoline ring and fused pyrimidine increase structural rigidity. Amino and methoxy groups enhance solubility in polar solvents, contrasting with the simpler hydrophobic profile of this compound.
- Applications : Such polycyclic systems are studied for CNS activity due to blood-brain barrier penetration.
Physicochemical Properties
*Estimated data based on structural analogs.
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